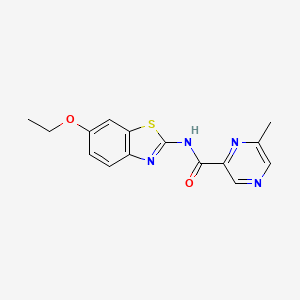

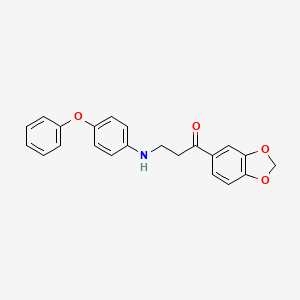

![molecular formula C24H23N3O3S3 B2500580 N-(3-(苯并[d]噻唑-2-基)-4,5-二甲基噻吩-2-基)-4-(吡咯烷-1-基磺酰基)苯甲酰胺 CAS No. 886959-08-6](/img/structure/B2500580.png)

N-(3-(苯并[d]噻唑-2-基)-4,5-二甲基噻吩-2-基)-4-(吡咯烷-1-基磺酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives is a common theme across several studies. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved through a reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes . Similarly, N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, highlighting the versatility of benzamide derivatives in drug chemistry . Moreover, Schiff’s bases containing a thiadiazole scaffold and benzamide groups were synthesized under microwave irradiation, demonstrating a solvent-free approach to creating novel benzamide derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized benzamide derivatives and their complexes were characterized using various spectroscopic methods, including IR, (1)H NMR, and (13)C NMR. X-ray single-crystal diffraction was used to determine the crystal structures, revealing the positions of atoms, bond lengths, bond angles, and dihedral angles . The molecular conformations of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides were also studied, showing similar molecular conformations but different modes of supramolecular aggregation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives often include cyclization and oxidation steps. For example, the oxidation step during the synthesis of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives involves the removal of two hydrogen atoms and cyclization . Another study utilized oxidative C–H functionalization to synthesize N-(pyridin-2-yl)benzo[d]thiazol-2-amines, employing phenyliodine(III) bis(trifluoroacetate) as the oxidant in a metal-free approach .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and the presence of various functional groups. The cytotoxicity of these compounds against human cancer cell lines was evaluated, with some derivatives showing significant cytotoxicity, particularly against MDA-MB-231 and LNCap cell lines . The inhibitory potential of benzamide derivatives against enzymes such as alkaline phosphatase and ecto-5′-nucleotidases was also assessed, indicating their potential to bind nucleotide protein targets . Additionally, the ADMET properties of synthesized compounds were predicted, suggesting good oral drug-like behavior .

科学研究应用

- 光物理现象: 该化合物在各种溶剂中表现出不同的光物理行为。 例如,该化合物的吸收和荧光发射光谱与实验峰值一致 .

- 氢键动力学: 从头算表明,溶剂极性会影响激发态氢键和质子转移。激发态氢键的强度取决于溶剂效应以及质子供体和受体的电负性。 随着溶剂极性的增加,该化合物的激发态分子内质子转移 (ESIPT) 反应逐渐被抑制 .

功能化和配体化学

该化合物的结构表明其在配体化学中的潜在应用。以下是一些简要概述:

- 功能化: 通过连接苯并噻唑单元,该化合物可以作为配体和配位配合物的通用构建模块 .

- 钌配合物: 与钌前体反应生成有机羧酰胺钌(II) 配合物。 这些配合物可能在催化、传感或材料科学中找到应用 .

其他潜在应用

虽然没有得到广泛研究,但请考虑以下其他领域:

揭示溶剂效应: 2-(苯并[d]噻唑-2-基)-3-甲氧基萘-1-醇的激发态氢键和质子转移 芳香族咪唑官能化 2-(苯并[d]噻唑-2-基)苯酚 (BTZ) 的二 … N-(苯并[d]噻唑-2-基)吡嗪-2-甲酰胺 (HL1) 和 N-(1H-苯并[d]咪唑-2-基)吡嗪-2-甲酰胺 (HL2) 配体与 Ru(PPh3)3ClH(CO) 和 Ru(PPh3)3(CO)2H2 前体反应得到各自的有机羧酰胺钌(II) 配合物

作用机制

未来方向

属性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S3/c1-15-16(2)31-24(21(15)23-25-19-7-3-4-8-20(19)32-23)26-22(28)17-9-11-18(12-10-17)33(29,30)27-13-5-6-14-27/h3-4,7-12H,5-6,13-14H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTPKNDLTUWHFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2500501.png)

![2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2500502.png)

![4-[(2S)-2-Aminopropyl]-N,N,3-trimethylaniline;dihydrochloride](/img/structure/B2500503.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2500505.png)

![methyl (2S)-4-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoate](/img/structure/B2500508.png)

![4-(N,N-diethylsulfamoyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500509.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500512.png)

![N-(3-chloro-2-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2500513.png)

![N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B2500514.png)